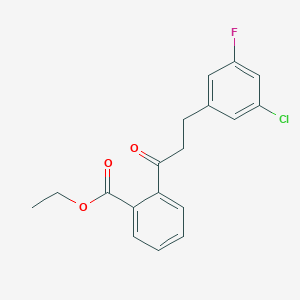

2'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone

Description

2'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS 898750-34-0) is a propiophenone derivative substituted with a carboethoxy (–COOEt) group at the 2'-position and a 3-chloro-5-fluorophenyl moiety at the 3-position. Its molecular formula is C₁₈H₁₆ClFO₃, with a molecular weight of 334.77 g/mol . The compound exhibits moderate polarity due to the ester group, influencing its solubility and reactivity.

Properties

IUPAC Name |

ethyl 2-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFO3/c1-2-23-18(22)16-6-4-3-5-15(16)17(21)8-7-12-9-13(19)11-14(20)10-12/h3-6,9-11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGLYSVDDJOXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644943 | |

| Record name | Ethyl 2-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-31-7 | |

| Record name | Ethyl 2-[3-(3-chloro-5-fluorophenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step-by-Step Preparation

Step 1: Chlorination of Propiophenone

- Reagents : Propiophenone, chlorine gas (Cl₂), aluminum trichloride as a catalyst.

- Solvent : 1,2-dichloroethane.

- Procedure :

- Add aluminum chloride and 1,2-dichloroethane to a reactor.

- Slowly introduce propiophenone under stirring conditions.

- Feed chlorine gas at temperatures between 15°C to 70°C while monitoring the reaction via chromatographic tracking.

- Reaction time: Approximately 6–10 hours.

Step 2: Hydrolysis

- Conditions : Low-temperature hydrolysis (<0°C).

- Purpose : Remove excess reactants and stabilize intermediates.

Step 3: Washing and Layering

- Wash the reaction mixture with water to remove impurities.

- Separate layers to isolate the organic phase containing the target intermediate.

Step 4: Distillation

- Perform reduced-pressure distillation to obtain crude product.

- Typical yield for this step is approximately 88–90%.

Step 5: Rectification

- Rectify the crude product at temperatures around 170°C to achieve a purity level of 99.7–99.9%.

- Final yield: ~550 kg of refined product from a batch size of ~650 kg crude material.

Reaction Mechanism

The preparation method involves electrophilic aromatic substitution during chlorination, followed by esterification reactions to introduce the ethyl ester group. The chloro-fluoro substituents are added selectively using controlled conditions to avoid side reactions.

Optimization Parameters

To maximize yield and purity:

- Catalyst Selection : Aluminum chloride is preferred for its high activity and selectivity.

- Solvent Choice : Use solvents like dichloroethane for minimal corrosivity and efficient miscibility with reactants.

- Temperature Control : Maintain precise temperature ranges during chlorination and rectification phases.

Data Table

| Step | Reagents & Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | Propiophenone, Cl₂, AlCl₃, dichloroethane | ~90 | Intermediate |

| Hydrolysis | Cold water (<0°C) | - | - |

| Washing & Layering | Water separation | - | - |

| Distillation | Reduced pressure | ~88 | Crude |

| Rectification | High-temperature distillation (170°C) | ~99 | >99.7 |

Quality Control

The final product is tested for purity using chromatographic techniques (e.g., GC-MS or HPLC). Impurities are minimized through precise control of reaction conditions.

Challenges in Synthesis

While the preparation method is robust, challenges include:

- Managing corrosive byproducts from chlorination.

- Ensuring environmental safety by recycling acidic waste water.

- Achieving consistent yield across large-scale production batches.

Chemical Reactions Analysis

Types of Reactions

2’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Chalcone derivatives, including 2'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, have been studied for their anticancer properties. Research indicates that chalcones can induce apoptosis in cancer cells by targeting multiple pathways, including the inhibition of the NF-kappa B pathway and modulation of mitochondrial functions. Specifically, studies have shown that certain chalcones exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

Chalcone derivatives have also demonstrated antimicrobial activity. In vitro studies have evaluated their effectiveness against biofilm-forming strains of bacteria, such as Nontypeable Haemophilus influenzae (NTHi). For instance, modified chalcone compounds exhibited potent inhibitory effects on biofilm formation, suggesting their potential use in treating infections resistant to conventional antibiotics .

MAO Inhibition

Another area of interest is the inhibition of monoamine oxidase (MAO) enzymes by chalcone derivatives. These compounds have shown promise as MAO inhibitors, which could be beneficial in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease .

Synthetic Methodologies

The synthesis of chalcone derivatives is relatively straightforward and can be achieved through various methods such as Claisen-Schmidt condensation. Recent advancements in synthetic techniques have allowed for the modification of chalcone structures to enhance their biological activity and selectivity against specific targets .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of chalcones is crucial for optimizing their therapeutic potential. The presence of specific substituents on the phenyl rings can significantly influence their biological activities. For example, the introduction of halogen atoms or alkoxy groups has been shown to enhance anticancer and antimicrobial activities .

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Chalcone derivatives induced apoptosis in DU145 prostate carcinoma cells with IC50 values < 10 µM | Potential development of new anticancer therapies |

| Antimicrobial Efficacy | Modified chalcones showed MBIC50 values significantly lower than traditional antibiotics against NTHi | New therapeutic agents for resistant bacterial infections |

| MAO Inhibition | Certain chalcones exhibited selective inhibition of MAO-B | Possible treatment options for neurodegenerative diseases |

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The compound’s structural analogues differ primarily in substituent type and position, which critically affect physicochemical and reactive properties:

| Compound Name | CAS | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| 2'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone | 898750-34-0 | 2'-COOEt, 3-(3-Cl-5-F-C₆H₃) | C₁₈H₁₆ClFO₃ | 334.77 | Ester, chloro, fluoro |

| 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone | 898781-63-0 | 3'-Cl, 5'-F, 3-(4-SMe-C₆H₄) | C₁₆H₁₄ClFOS | 308.80 | Thiomethyl, chloro, fluoro |

| 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone | 898780-49-9 | 2',5'-Cl₂, 3-(2-SMe-C₆H₄) | C₁₆H₁₂Cl₂OS | 323.24 | Thiomethyl, dichloro |

| 3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one | 898750-52-2 | 3-Cl-5-F-C₆H₃, 3-Cl-C₆H₄ | C₁₅H₁₀Cl₂FO | 309.15 | Dichloro, fluoro |

Key Observations :

- The carboethoxy group in the target compound introduces higher polarity compared to thiomethyl (–SMe) or halide substituents, impacting solubility and partition coefficients (LogP).

- Chloro and fluoro substituents enhance electron-withdrawing effects, influencing reactivity in electrophilic substitution or reduction reactions .

Physicochemical Properties

LogP and Polarity :

- The carboethoxy derivative has an estimated higher LogP (~4.9–5.2) due to its ester group, compared to thiomethyl analogues (e.g., 898780-49-9 with LogP ~4.5) .

- The thiomethyl group (–SMe) in analogues (e.g., 898781-63-0) contributes to lower polarity but higher lipophilicity than the carboethoxy group .

Polar Surface Area (PSA) :

Hydrogenation and Amination

- Propiophenone derivatives with bulky substituents (e.g., 3-chloro-5-fluorophenyl) show reduced reactivity in catalytic hydrogenation. For example, Au/TiO₂ catalysts achieved only 11% amine yield for propiophenone due to steric hindrance, compared to >50% for less hindered ketones .

- The carboethoxy group may further hinder catalytic access to the carbonyl group, lowering reaction rates compared to thiomethyl or chloro analogues .

α-Functionalization

- In cesium carbonate-catalyzed α-phenylselenation, propiophenone derivatives with aromatic rings (e.g., acetophenone) gave 0.59 mmol yields, while aliphatic ketones (e.g., cyclohexanone) yielded less (0.43 mmol) .

- The electron-withdrawing 3-chloro-5-fluorophenyl group in the target compound may deactivate the α-carbon, reducing nucleophilic attack compared to unsubstituted propiophenones .

Biological Activity

2'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS No. 898750-31-7) is an organic compound notable for its structural features, including a chloro and a fluoro substituent on the phenyl ring. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

- Molecular Formula : C18H16ClFO3

- Molecular Weight : 334.77 g/mol

- Boiling Point : 461.8 ± 45.0 °C (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of both chloro and fluoro groups enhances its reactivity and binding affinity, potentially leading to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could possess anticancer properties by inhibiting tumor growth through mechanisms similar to those observed in selective estrogen receptor modulators (SERMs) .

- Aromatase Inhibition : Some studies have indicated that compounds structurally related to this compound may act as potent aromatase inhibitors, which are crucial in the treatment of hormone-dependent cancers such as breast cancer .

Data Table: Biological Activity Summary

Case Studies

- Aromatase Inhibition Study :

- Cytotoxicity Assessment :

Research Findings

Recent literature emphasizes the compound's potential as a lead structure for developing new therapeutic agents. The unique combination of chloro and fluoro substituents may enhance its selectivity and potency against specific biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2'-Carboethoxy-3-(3-chlorophenyl)propiophenone | Lacks fluorine substituent | Moderate anticancer activity |

| 2'-Carboethoxy-3-(3-bromophenyl)propiophenone | Bromine instead of chlorine | Lower potency as aromatase inhibitor |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, and how can yield be optimized?

- Methodology : A two-step synthesis is typical:

Friedel-Crafts Acylation : React 3-chloro-5-fluorophenylpropene with propiophenone derivatives using AlCl₃ as a catalyst in anhydrous dichloromethane.

Esterification : Introduce the carboethoxy group via ethyl chloroformate under basic conditions (e.g., pyridine).

- Yield Optimization : Control reaction temperature (<0°C for esterification), use stoichiometric excess (1.2 eq.) of ethyl chloroformate, and purify via silica gel chromatography (hexane:ethyl acetate gradient) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation and skin contact.

- Storage : Store in amber vials under nitrogen at -20°C to prevent hydrolysis or photodegradation.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before transferring to hazardous waste containers .

Q. Which spectroscopic methods are most reliable for structural confirmation?

- Primary Techniques :

- NMR : ¹H and ¹³C NMR to confirm aromatic protons and carbonyl groups; ¹⁹F NMR for fluorine environment analysis.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Supplementary Methods : IR spectroscopy for ester (C=O, ~1730 cm⁻¹) and ketone (C=O, ~1680 cm⁻¹) identification .

Advanced Research Questions

Q. How can conflicting reactivity data with nucleophiles be systematically resolved?

- Experimental Design :

- Conduct kinetic studies under varied conditions (e.g., polar vs. nonpolar solvents, pH 7–10).

- Use HPLC-MS to track intermediate formation (e.g., enolate adducts).

- Compare experimental results with DFT calculations to model transition states and identify rate-limiting steps .

Q. What methodologies assess environmental degradation pathways of this compound?

- Hydrolysis Studies : Perform accelerated degradation at pH 3, 7, and 9 (40°C, 72 hrs) with LC-MS analysis of breakdown products.

- Photolysis : Expose to UV light (254 nm) in aqueous/organic matrices, monitoring degradation via UV/Vis spectroscopy.

- Ecotoxicology : Follow OECD Guideline 307 for soil degradation testing, measuring half-life and metabolite toxicity .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

- Approach :

- Synthesize analogs with modifications to the carboethoxy or fluorophenyl groups.

- Test in vitro bioactivity (e.g., enzyme inhibition assays) against control compounds.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What strategies minimize side reactions during carboethoxylation?

- Mitigation :

- Slow addition of ethyl chloroformate to reduce exothermic side reactions.

- Use scavengers (e.g., molecular sieves) to absorb HCl byproducts.

- Optimize solvent polarity (e.g., THF or DMF) to stabilize intermediates .

Q. How does steric hindrance from the 3-chloro-5-fluorophenyl group influence reaction selectivity?

- Analysis :

- Compare reaction outcomes with analogs lacking substituents (e.g., 3-phenylpropiophenone).

- Use X-ray crystallography to map steric bulk effects on transition states.

- Perform Hammett plots to correlate substituent electronic effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.